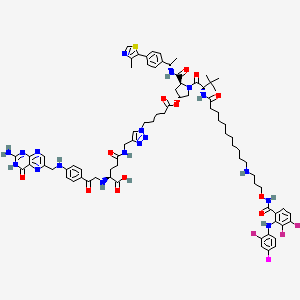
Folate-MS432
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Folate-MS432 is a proteolysis targeting chimera (PROTAC) that targets the folate receptor. It is specifically designed to degrade mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 in cancer cells. This compound leverages the high expression of folate receptors in many cancer cell types to achieve selective degradation of target proteins, minimizing off-target effects in normal cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Folate-MS432 involves conjugating a folate group to a ligand of the von Hippel-Lindau E3 ubiquitin ligase. This conjugation is achieved through a series of chemical reactions that include the formation of amide bonds and ester bonds. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and purification systems. The process would need to be optimized for yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
Folate-MS432 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound that retain the core structure but have modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s efficacy and selectivity .
科学的研究の応用
Folate-MS432 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of specific proteins and the mechanisms of PROTACs.
Biology: Employed in cellular studies to investigate the role of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 in cancer cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for the targeted treatment of cancers that overexpress folate receptors.
Industry: Utilized in the development of targeted drug delivery systems and the optimization of PROTAC-based therapies
作用機序
Folate-MS432 exerts its effects by binding to the folate receptor on the surface of cancer cells. Once bound, the compound is internalized and recruits the von Hippel-Lindau E3 ubiquitin ligase to the target proteins, mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. This recruitment leads to the ubiquitination and subsequent degradation of these proteins by the proteasome. The degradation of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 disrupts the signaling pathways that promote cancer cell proliferation and survival .
類似化合物との比較
Similar Compounds
Folate-ARV-771: Targets bromodomain-containing proteins for degradation.
Folate-MS99: Targets anaplastic lymphoma kinase for degradation
Uniqueness
Folate-MS432 is unique in its ability to selectively degrade mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 in a folate receptor-dependent manner. This selectivity minimizes off-target effects and enhances the compound’s therapeutic potential in cancers that overexpress folate receptors .
特性
分子式 |
C78H96F3IN18O12S |
|---|---|
分子量 |
1693.7 g/mol |
IUPAC名 |
(2S)-2-[[2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]phenyl]-2-oxoethyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H96F3IN18O12S/c1-46(48-19-21-50(22-20-48)69-47(2)89-45-113-69)90-73(106)61-38-55(44-100(61)75(108)70(78(3,4)5)93-64(103)17-12-10-8-6-7-9-11-14-33-84-34-16-36-111-97-72(105)56-28-29-57(79)66(81)67(56)92-59-30-25-51(82)37-58(59)80)112-65(104)18-13-15-35-99-43-54(96-98-99)41-87-63(102)32-31-60(76(109)110)86-42-62(101)49-23-26-52(27-24-49)85-39-53-40-88-71-68(91-53)74(107)95-77(83)94-71/h19-30,37,40,43,45-46,55,60-61,70,84-86,92H,6-18,31-36,38-39,41-42,44H2,1-5H3,(H,87,102)(H,90,106)(H,93,103)(H,97,105)(H,109,110)(H3,83,88,94,95,107)/t46-,55+,60-,61-,70+/m0/s1 |
InChIキー |
ZLMIAOUBLNHEHE-UVHPRSAMSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)OC(=O)CCCCN6C=C(N=N6)CNC(=O)CC[C@@H](C(=O)O)NCC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)OC(=O)CCCCN6C=C(N=N6)CNC(=O)CCC(C(=O)O)NCC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


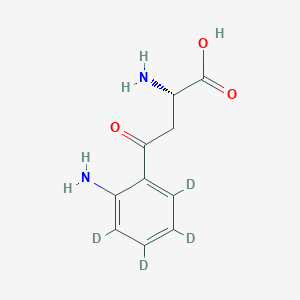

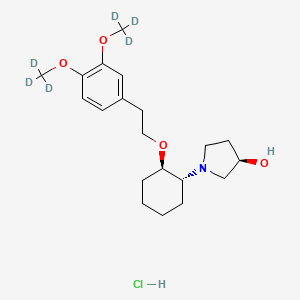
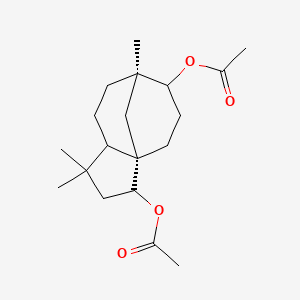
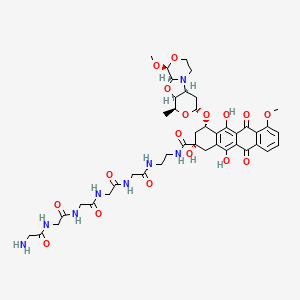
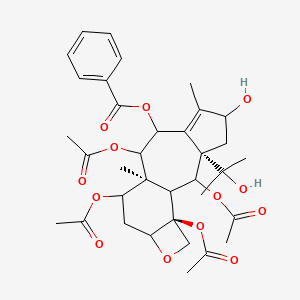
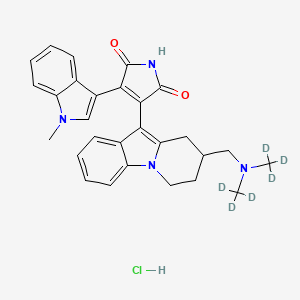
![(1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate](/img/structure/B12428150.png)
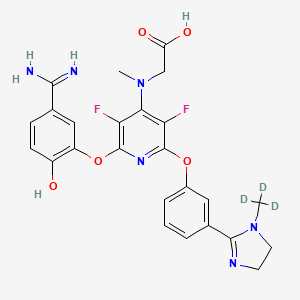


![3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid](/img/structure/B12428192.png)

![4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12428216.png)
